Carbamodithioic acid, (4-nitrophenyl)-
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Overview
Description
Carbamodithioic acid, (4-nitrophenyl)-, is a member of the class of dithiocarbamic acids. It is characterized by the presence of a carbamic acid in which the oxo and hydroxy groups have been replaced by a thiocarbonyl and thiol group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (4-nitrophenyl)-, typically involves the reaction of 4-nitrophenyl chloroformate with a suitable amine under controlled conditions. For instance, 4-nitrophenyl cyclopropylcarbamate can be prepared by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (4-nitrophenyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the compound reacts with nucleophiles to form new products.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of bases such as triethylamine and solvents like tetrahydrofuran (THF) or acetonitrile.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Major Products Formed
Scientific Research Applications
Carbamodithioic acid, (4-nitrophenyl)-, has several applications in scientific research:
Antimicrobial and Antioxidant Activities: Derivatives of this compound have shown promising antimicrobial and antioxidant activities in vitro and in silico studies.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical compounds such as lenvatinib, an anticancer drug.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (4-nitrophenyl)-, involves its interaction with molecular targets through nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further biochemical reactions. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Chloroformate: A precursor in the synthesis of carbamodithioic acid, (4-nitrophenyl)-.
4-Nitrophenyl Cyclopropylcarbamate: Another derivative used in pharmaceutical synthesis.
Uniqueness
Carbamodithioic acid, (4-nitrophenyl)-, is unique due to its dual functional groups (thiocarbonyl and thiol) which confer distinct chemical reactivity and biological activity. Its ability to undergo both nucleophilic substitution and reduction reactions makes it versatile for various applications in chemistry and biology.
Properties
IUPAC Name |
(4-nitrophenyl)carbamodithioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c10-9(11)6-3-1-5(2-4-6)8-7(12)13/h1-4H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLKJHXLJHOAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)S)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439857 |
Source
|
Record name | Carbamodithioic acid, (4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46233-68-5 |
Source
|
Record name | Carbamodithioic acid, (4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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